molecular formula C22H20ClN3O3 B11187457 1-(3-chlorophenyl)-3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione

1-(3-chlorophenyl)-3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione

Cat. No.: B11187457
M. Wt: 409.9 g/mol
InChI Key: OWVONJQLABMWKK-UHFFFAOYSA-N
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Description

1-(3-CHLOROPHENYL)-3-{6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PYRROLIDINE-2,5-DIONE is a complex organic compound that contains multiple functional groups, including a chlorophenyl group, a methoxy group, and a pyridoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLOROPHENYL)-3-{6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridoindole core, which can be achieved through a Fischer indole synthesis. This involves the reaction of a phenylhydrazine derivative with a ketone under acidic conditions .

This can be achieved by reacting the pyridoindole intermediate with a chlorobenzene derivative in the presence of a strong base .

Finally, the methoxy group is introduced through an O-alkylation reaction, where the hydroxyl group of the pyridoindole is reacted with a methylating agent such as methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 1-(3-CHLOROPHENYL)-3-{6-METHOXY-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-2-YL}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects .

For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. Additionally, it can interact with DNA and RNA, leading to the inhibition of viral replication and the induction of apoptosis in cancer cells .

Properties

Molecular Formula

C22H20ClN3O3

Molecular Weight

409.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H20ClN3O3/c1-29-15-5-6-18-17(10-15)16-7-8-25(12-19(16)24-18)20-11-21(27)26(22(20)28)14-4-2-3-13(23)9-14/h2-6,9-10,20,24H,7-8,11-12H2,1H3

InChI Key

OWVONJQLABMWKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCN(C3)C4CC(=O)N(C4=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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